2-Fluoro-2,6,6-trimethylcyclohexan-1-one
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Overview
Description
2-Fluoro-2,6,6-trimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by the presence of a fluorine atom and three methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one typically involves the fluorination of 2,6,6-trimethylcyclohexanone. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,6,6-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-2,6,6-trimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylcyclohexanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorocyclohexanone: Similar structure but without the additional methyl groups, leading to variations in its applications and reactivity.
Properties
Molecular Formula |
C9H15FO |
---|---|
Molecular Weight |
158.21 g/mol |
IUPAC Name |
2-fluoro-2,6,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-8(2)5-4-6-9(3,10)7(8)11/h4-6H2,1-3H3 |
InChI Key |
XCCNEYHYEHDTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)(C)F)C |
Origin of Product |
United States |
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